

# Physical and chemical properties of Tebuconazole-d6

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Compound of Interest		
Compound Name:	Tebuconazole-d6	
Cat. No.:	B15562367	Get Quote

## An In-depth Technical Guide to Tebuconazole-d6

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological activity of **Tebuconazole-d6**. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. **Tebuconazole-d6**, a deuterated analog of the broad-spectrum triazole fungicide Tebuconazole, serves as a crucial internal standard for the accurate quantification of Tebuconazole residues in various matrices.

## **Physical and Chemical Properties**

The physical and chemical properties of **Tebuconazole-d6** are expected to be very similar to those of its non-deuterated counterpart, Tebuconazole. The introduction of deuterium atoms has a negligible effect on most macroscopic physical properties.

Table 1: General and Physical Properties of Tebuconazole-d6



Property	Value	Reference
IUPAC Name	1-(4-chlorophenyl)-4,4- dimethyl-3-(1H-1,2,4-triazol-1- yl-d2-methyl-d2)pentan-2,2-d2- 3-ol	[1]
Molecular Formula	C16H16D6CIN3O	[1]
Molecular Weight	313.88 g/mol	
Appearance	Solid	[2]
Melting Point	102-105 °C (for Tebuconazole)	[3]
Boiling Point	Decomposes before boiling (for Tebuconazole)	
Storage Temperature	2-8 °C (Refrigerator)	[4]

Table 2: Solubility of Tebuconazole (and Tebuconazole-d6 by extension)

Solvent	Solubility (at 20°C)	Reference
Water	32 mg/L	
Methanol	Soluble	
Ethanol	Soluble	_
Acetone	Soluble	<del>-</del>
Acetonitrile	Soluble	<del>-</del>
Toluene	Soluble	_
n-Hexane	2-5 g/L	_
Dichloromethane	>200 g/L	_
Isopropanol	100-200 g/L	<del>-</del>
DMSO	Soluble	<del>-</del>

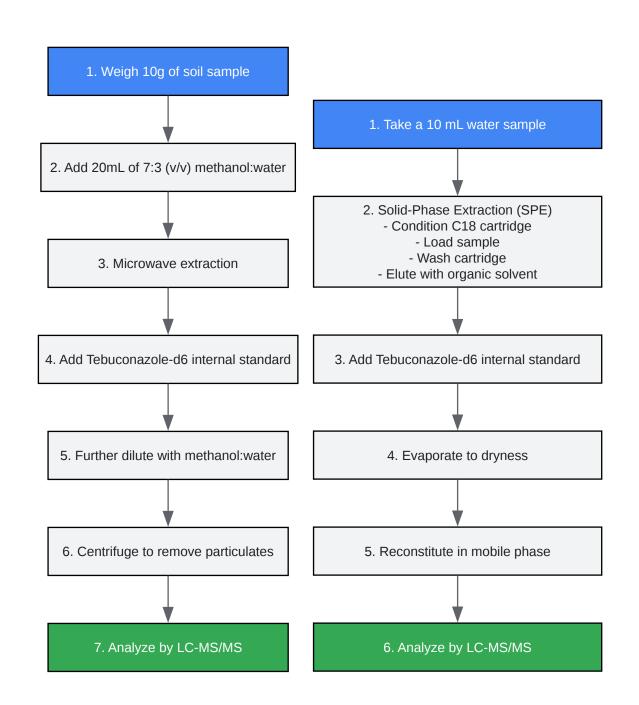


## **Synthesis**

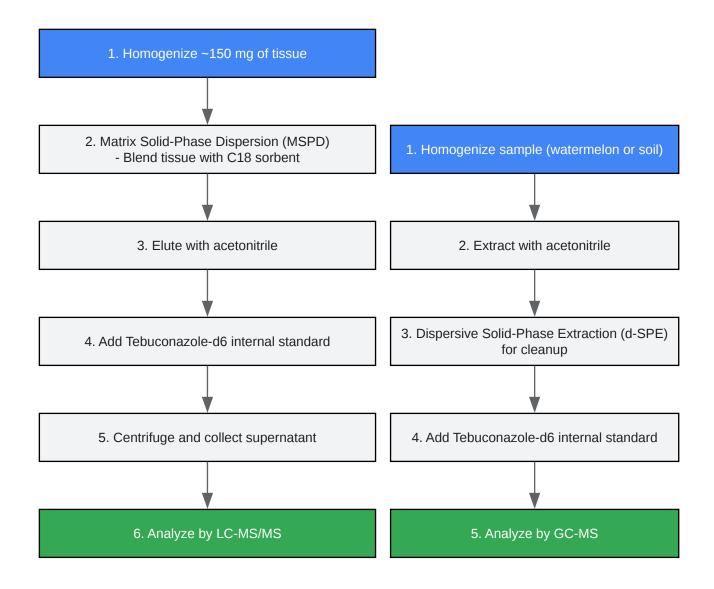
The synthesis of Tebuconazole is a multi-step process that typically starts from p-chlorobenzaldehyde and pinacolone. The deuterated analog, **Tebuconazole-d6**, can be synthesized by introducing deuterium atoms at a specific stage of this process. Based on the IUPAC name of a commercially available **Tebuconazole-d6** standard, the deuterium atoms are located on the methyl group attached to the triazole ring and on the adjacent methylene and methine carbons. A plausible synthetic route for Tebuconazole is outlined below. The deuteration step would likely involve the use of deuterated reagents during the formation of the key intermediate, 2-(4-chlorophenyl)ethyl-2-tert-butyloxirane, or in the subsequent ring-opening reaction with deuterated 1,2,4-triazole.



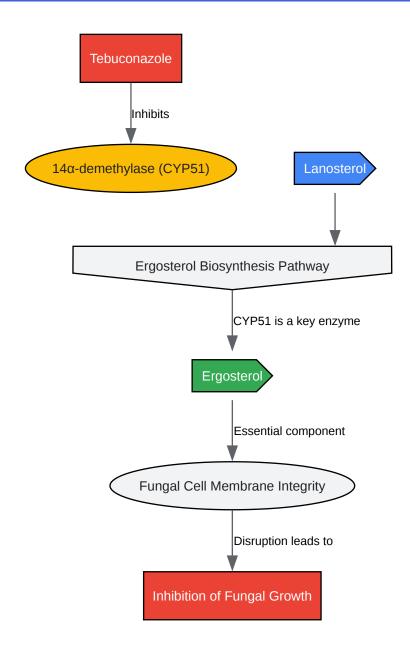












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## References

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